N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline
Overview
Description
N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline is an organophosphorus compound that features both diethoxyphosphanyl and di(propan-2-yl)phosphanyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline typically involves the reaction of aniline with diethoxyphosphanyl chloride and di(propan-2-yl)phosphanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive phosphorus compounds. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl groups to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Scientific Research Applications
N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism by which N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its phosphanyl groups can undergo redox reactions, influencing the activity of redox-sensitive enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diallyl N,N-diisopropylphosphoramidite: A related phosphoramidite compound used in oligonucleotide synthesis.
Uniqueness
N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline is unique due to its dual phosphanyl groups, which provide distinct reactivity and coordination properties compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions.
Properties
IUPAC Name |
N-diethoxyphosphanyl-N-di(propan-2-yl)phosphanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2P2/c1-7-18-21(19-8-2)17(16-12-10-9-11-13-16)20(14(3)4)15(5)6/h9-15H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYPKESEPWTJSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(N(C1=CC=CC=C1)P(C(C)C)C(C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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